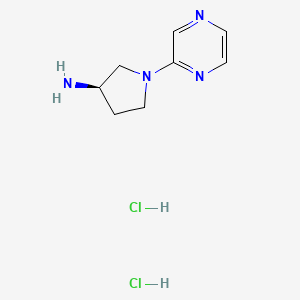

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3R)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFLFVRRJVHMJ-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an N-substituted piperidine, followed by functionalization to introduce the pyrazine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the pyrazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance potency against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Neurological Disorders

The compound has also been evaluated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, leading to improved cognitive function .

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit Dipeptidyl Peptidase IV, an enzyme implicated in type 2 diabetes and other metabolic disorders . The inhibition of such enzymes can lead to increased levels of incretin hormones, which are beneficial for glucose metabolism.

Antimicrobial Properties

Recent investigations have revealed antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications have been explored to enhance its pharmacological properties.

Case Studies

Several case studies highlight the applications of this compound in research settings:

Case Study: Cancer Treatment

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The study concluded that this compound warrants further investigation as a potential lead compound in cancer therapy .

Case Study: Neurological Effects

In a preclinical trial assessing cognitive enhancement, administration of this compound resulted in improved memory retention in rodent models. These findings suggest potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride with analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Nitrobenzyl derivatives (e.g., PK00731E-1) exhibit higher molecular weights and altered electronic properties, which may influence pharmacokinetics .

Stereochemical Impact :

- The R-configuration at the 3-position is crucial for chiral recognition in enzymatic systems. For example, (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride shows distinct activity in asymmetric catalysis compared to its S-isomer .

Solubility and Stability :

- Dihydrochloride salts generally improve aqueous solubility. However, bulkier substituents (e.g., pyrazine vs. pyridine) may reduce solubility due to increased hydrophobicity .

Research Findings and Pharmacological Relevance

- Efflux Pump Inhibition: A structurally related compound, (3R)-1-(3-chloro-2-piperazin-1-yl-6-quinolyl)pyrrolidin-3-amine dihydrochloride (CAS: N/A), demonstrated potent efflux pump inhibition in Klebsiella pneumoniae, boosting antibiotic efficacy . This suggests that the pyrazine-substituted analog may have similar applications.

- Safety Profiles : Unlike 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which lacks GHS hazard classification , nitro-containing analogs (e.g., PK00731E-1) may pose higher reactivity risks .

Biological Activity

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, with the CAS number 1365937-15-0, is a compound featuring a pyrrolidine ring substituted with a pyrazine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's molecular formula is with a molecular weight of 237.13 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-1-pyrazin-2-ylpyrrolidin-3-amine dihydrochloride |

| Molecular Formula | C₈H₁₂Cl₂N₄ |

| Molecular Weight | 237.13 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including enzyme inhibition and receptor binding.

Biological Activity Studies

Recent studies have explored the compound's potential as a phosphodiesterase 10 (PDE10) inhibitor , which may have implications for treating neurological disorders. The inhibition of PDE10 is associated with enhanced dopaminergic signaling, which is relevant for conditions such as schizophrenia and other neurodegenerative diseases .

Case Studies

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis.

- Anticancer Activity : The compound has shown promise in cancer therapy through its cytotoxic effects on various cancer cell lines. For example, studies revealed that it could induce apoptosis in L1210 and P388 leukemia cells .

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects upon exposure. It has been classified as a skin and eye irritant, necessitating careful handling during laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination using pyrazine derivatives and chiral pyrrolidine precursors. Reaction optimization includes controlling temperature (e.g., 25–80°C), inert atmosphere (argon/nitrogen), and solvents like 1-methyl-2-pyrrolidone (NMP) or dichloromethane. Catalytic methods using metal oxides (e.g., Fe₂O₃@SiO₂/In₂O₃) may enhance enantioselectivity . Base additives such as N,N-diisopropylethylamine (DIPEA) improve coupling efficiency. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and methanol/chloroform gradients) is critical to isolate the dihydrochloride salt .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms stereochemistry by comparing shifts with known (3R)-configured analogs. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) further validate enantiomeric excess (>98%) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (argon) at –20°C. Stability tests indicate degradation occurs above 40°C, releasing hydrogen chloride (HCl). Solubility is highest in polar aprotic solvents (e.g., DMSO, NMP) and water at pH 3–5. Avoid strong oxidizers and prolonged exposure to light .

Advanced Research Questions

Q. What strategies mitigate hazardous decomposition products (e.g., HCl, nitrogen oxides) during high-temperature reactions?

- Methodological Answer : Use scavengers like molecular sieves or triethylamine to trap HCl. For gas-phase byproducts, employ fume hoods with HEPA filters and conduct reactions in closed systems with gas traps (e.g., NaOH scrubbers). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds, guiding safe temperature limits (e.g., <100°C) .

Q. How does stereochemistry at the 3-position influence biological activity, and what methods study these interactions?

- Methodological Answer : The (3R)-configuration enhances binding affinity to amine receptors (e.g., sigma-1) compared to (3S). Molecular docking simulations (using AutoDock Vina) and surface plasmon resonance (SPR) quantify binding kinetics. In vitro assays (e.g., cAMP inhibition in HEK293 cells) correlate stereochemistry with functional activity. Comparative studies with racemic mixtures isolate enantiomer-specific effects .

Q. How can researchers design stability studies under varying pH and oxidative conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–12) at 25–60°C for 1–4 weeks. Monitor degradation via LC-MS and ion chromatography (for chloride release). For oxidative stress, use hydrogen peroxide (3–30%) and track byproducts (e.g., pyrazine oxides) using Fourier-transform infrared spectroscopy (FTIR) .

Q. What catalytic systems improve enantioselective synthesis of the (3R)-isomer?

- Methodological Answer : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. Continuous-flow microreactors with immobilized catalysts enhance reaction control and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.